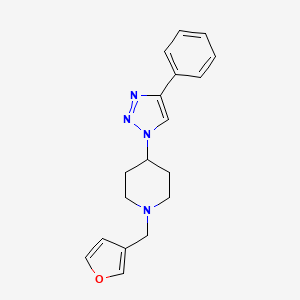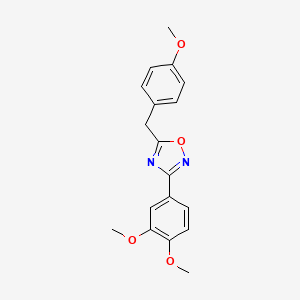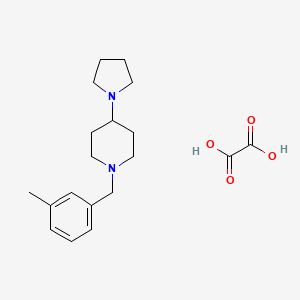
1-(3-furylmethyl)-4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine trifluoroacetate
Vue d'ensemble
Description
1-(3-furylmethyl)-4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine trifluoroacetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a derivative of piperidine and triazole, which are known to exhibit biological activity. The unique combination of these two compounds in this compound makes it a promising candidate for various research applications.
Mécanisme D'action
The mechanism of action of 1-(3-furylmethyl)-4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine trifluoroacetate is not fully understood. However, studies have suggested that the compound may exert its biological activity by inhibiting specific enzymes or receptors in the target cells. The triazole moiety in the compound is believed to be responsible for its binding to the target proteins.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits biochemical and physiological effects that are dependent on the target cells and tissues. The compound has been shown to induce cell death in cancer cells and inhibit the growth of fungi and bacteria. It has also been reported to modulate the activity of specific enzymes and receptors in the target cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3-furylmethyl)-4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine trifluoroacetate in lab experiments include its high potency, selectivity, and stability. The compound is also relatively easy to synthesize, making it accessible to researchers. However, the limitations of using this compound include its potential toxicity and lack of specificity towards certain target cells and tissues.
Orientations Futures
There are several future directions for the research and development of 1-(3-furylmethyl)-4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine trifluoroacetate. These include:
1. Investigating the compound's potential as a therapeutic agent for various diseases, including cancer, fungal infections, and bacterial infections.
2. Developing more specific and potent analogs of the compound for improved biological activity and selectivity.
3. Exploring the use of the compound in imaging studies for the detection of specific cells and tissues.
4. Studying the compound's mechanism of action in more detail to better understand its biological activity.
5. Conducting preclinical and clinical trials to evaluate the safety and efficacy of the compound in humans.
Conclusion
This compound is a promising chemical compound that has potential applications in various scientific research fields. The compound's unique combination of piperidine and triazole makes it a promising candidate for the development of therapeutic agents and molecular probes. Further research is needed to fully understand the compound's mechanism of action and potential applications in medicine and imaging studies.
Applications De Recherche Scientifique
1-(3-furylmethyl)-4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine trifluoroacetate has potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. The compound has been studied for its anticancer, antifungal, and antibacterial properties. It has also been investigated for its potential use as a molecular probe in imaging studies.
Propriétés
IUPAC Name |
1-(furan-3-ylmethyl)-4-(4-phenyltriazol-1-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-2-4-16(5-3-1)18-13-22(20-19-18)17-6-9-21(10-7-17)12-15-8-11-23-14-15/h1-5,8,11,13-14,17H,6-7,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYHSOIUSJDQOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=C(N=N2)C3=CC=CC=C3)CC4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[4-(3-methylbutoxy)phenyl]-3-oxopropyl}isoleucine](/img/structure/B3968002.png)
![[4-(5-acetyl-2-methoxyphenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methylene diacetate](/img/structure/B3968010.png)
![N-[2-(2,3-dimethoxyphenyl)ethyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B3968012.png)
![10-(1-methylethylidene)-4-(4-methylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3968019.png)
![2-[1-(3-chlorobenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B3968023.png)
![1-[1-(4-methoxybenzoyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3968027.png)

![4,4'-[(4-chlorophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3968042.png)


![methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3968064.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(phenylsulfonyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3968071.png)
![6-[(dibenzo[b,d]furan-3-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B3968075.png)
